4-(1-butyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include benzodiazole derivatives and ethoxyphenyl compounds, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can occur, where different substituents replace existing groups on the benzodiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.
Uniqueness
4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c1-3-5-14-25-19-11-7-6-10-18(19)24-23(25)17-15-22(27)26(16-17)20-12-8-9-13-21(20)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3 |
InChI Key |
OJVPZSDMUYZSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
Origin of Product |
United States |
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